molecular formula C16H13NO7 B5722001 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate

4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate

Cat. No. B5722001
M. Wt: 331.28 g/mol
InChI Key: UJDLGMJRXWPCSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate, also known as FNBP, is a novel organic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FNBP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 361.31 g/mol.

Mechanism of Action

The exact mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate is not fully understood, but it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anti-cancer drugs. This compound has also been shown to exhibit good stability and solubility in aqueous and organic solvents, making it a versatile reagent for various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate is its versatility and ease of synthesis, which makes it a useful tool for various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its applications in certain biological assays.

Future Directions

There are several future directions for the study of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate, including the development of new anti-cancer drugs based on its structure and mechanism of action, the synthesis of novel organic materials with unique properties, and the investigation of its potential as a new class of antibiotics. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with 2,6-dimethoxyphenol, followed by the addition of formic acid and acetic anhydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties, such as fluorescence and conductivity. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various functionalized compounds.

properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-22-13-7-10(9-18)8-14(23-2)15(13)24-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDLGMJRXWPCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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